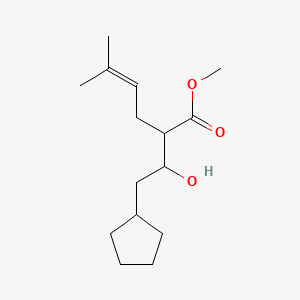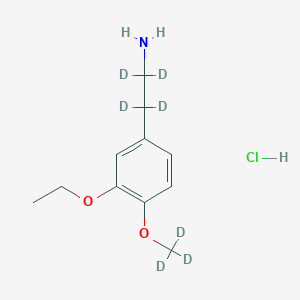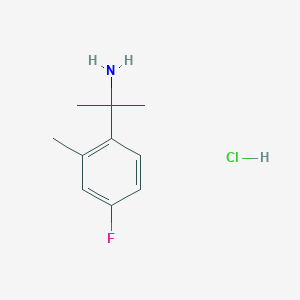
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate is an organic compound with a complex structure that includes a cyclopentyl group, a hydroxyethyl group, and a methylhexenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl group: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group with a hydroxyl functional group to the cyclopentyl ring.
Formation of the methylhexenoate moiety: This involves the esterification of a hexenoic acid derivative with methanol.
The reaction conditions for these steps often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
化学反応の分析
Types of Reactions
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hexenoate moiety can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclopentyl and hexenoate moieties can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhexanoate: Similar structure but lacks the double bond in the hexenoate moiety.
Ethyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-ethylhex-4-enoate: Similar structure but with an ethyl group instead of a methyl group on the hexenoate moiety.
Uniqueness
Methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and a cyclopentyl ring in the same molecule allows for unique interactions and reactivity compared to similar compounds.
特性
分子式 |
C15H26O3 |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
methyl 2-(2-cyclopentyl-1-hydroxyethyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C15H26O3/c1-11(2)8-9-13(15(17)18-3)14(16)10-12-6-4-5-7-12/h8,12-14,16H,4-7,9-10H2,1-3H3 |
InChIキー |
JRDUVSKTPRINOA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C(CC1CCCC1)O)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)



![Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-](/img/structure/B12299893.png)
![13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol](/img/structure/B12299895.png)


![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate](/img/structure/B12299912.png)
![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)
